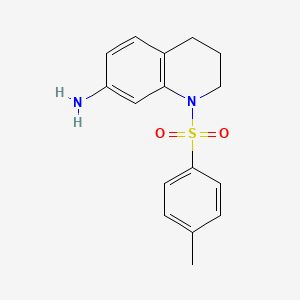

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)21(19,20)18-10-2-3-13-6-7-14(17)11-16(13)18/h4-9,11H,2-3,10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYCAGLHXBIGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved.

The 1H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) for this compound are based on the known effects of the electron-withdrawing N-tosyl group and the electron-donating C-7 amino group on the tetrahydroquinoline scaffold.

Aliphatic Region: The protons on the saturated heterocyclic ring (positions 2, 3, and 4) will appear as multiplets. The C-2 methylene (B1212753) protons are adjacent to the nitrogen atom bearing the strongly deshielding tosyl group and are expected to resonate downfield. The C-4 protons, being benzylic, will also be downfield relative to the C-3 protons.

Aromatic Region: The spectrum will show distinct signals for the protons on the tetrahydroquinoline's benzene (B151609) ring and the tosyl group's p-substituted benzene ring. The C-7 amino group is a strong activating group and will cause a significant upfield shift (shielding) for its ortho protons (H-6 and H-8) and its para proton (H-5). The tosyl group's aromatic protons will typically appear as two distinct doublets (an AA'BB' system) due to their symmetry.

Other Signals: A sharp singlet for the three protons of the tosyl's methyl group will be observed in the upfield region (~2.4 ppm). A broad singlet, corresponding to the two protons of the C-7 amino group, is also expected, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Patterns for this compound (Predicted values based on analysis of structural analogues)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~3.7 - 3.9 | t (triplet) | ~6-7 |

| H-3 | ~1.9 - 2.1 | m (multiplet) | - |

| H-4 | ~2.7 - 2.9 | t (triplet) | ~6-7 |

| H-5 | ~6.8 - 7.0 | d (doublet) | ~8-9 |

| H-6 | ~6.3 - 6.5 | dd (doublet of doublets) | ~8-9, ~2-3 |

| H-8 | ~6.2 - 6.4 | d (doublet) | ~2-3 |

| 7-NH2 | ~3.5 - 4.5 | br s (broad singlet) | - |

| Tosyl-H (ortho to SO2) | ~7.6 - 7.8 | d (doublet) | ~8-9 |

| Tosyl-H (meta to SO2) | ~7.2 - 7.4 | d (doublet) | ~8-9 |

| Tosyl-CH3 | ~2.4 | s (singlet) | - |

The 13C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. The N-tosyl group generally causes a downfield shift for adjacent carbons (C-2, C-8a), while the C-7 amino group causes a strong shielding (upfield shift) at the ortho (C-6, C-8) and para (C-5) positions and a deshielding effect at the ipso-carbon (C-7).

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Predicted values based on analysis of structural analogues)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45 - 48 |

| C-3 | ~26 - 29 |

| C-4 | ~22 - 25 |

| C-4a | ~128 - 131 |

| C-5 | ~128 - 130 |

| C-6 | ~112 - 115 |

| C-7 | ~145 - 148 |

| C-8 | ~110 - 113 |

| C-8a | ~135 - 138 |

| Tosyl-C (ipso) | ~135 - 138 |

| Tosyl-C (ortho) | ~127 - 129 |

| Tosyl-C (meta) | ~129 - 131 |

| Tosyl-C (para) | ~143 - 146 |

| Tosyl-CH3 | ~21 - 22 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment establishes 1H-1H coupling correlations. For this compound, it would prominently show a cross-peak between the H-2 and H-3 protons, and another between the H-3 and H-4 protons, confirming the aliphatic -CH2-CH2-CH2- spin system. It would also show correlations between adjacent aromatic protons, such as H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the definitive assignment of each protonated carbon by linking the signals from the 1H spectrum (Table 1) to the corresponding signals in the 13C spectrum (Table 2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected HMBC correlations include:

From the Tosyl-CH3 protons to the tosyl quaternary carbon (Tosyl-C para) and the tosyl aromatic carbons (Tosyl-C meta).

From the aliphatic H-4 protons to the aromatic carbons C-5 and C-4a.

From the aromatic H-5 proton to carbons C-4, C-7, and C-8a, confirming the fusion of the two rings.

From the H-2 protons to the tosyl ipso-carbon and carbon C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are physically close, regardless of their bonding connectivity. It can help confirm the three-dimensional structure. For instance, a NOESY correlation would be expected between the H-8 proton on the aromatic ring and the H-2 methylene protons on the adjacent heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound, the molecular formula is C16H18N2O2S.

Molecular Formula: C16H18N2O2S

Monoisotopic Mass (Calculated): 302.1140 g/mol

Expected HRMS (ESI+) Result: An [M+H]+ ion would be observed at m/z 303.1218, confirming the elemental composition.

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will break apart in a predictable manner. Analysis of these fragments provides further structural confirmation.

The most prominent fragmentation pathway for N-tosylated amines is the cleavage of the nitrogen-sulfur bond. Key expected fragments for this compound would include:

Loss of the Tosyl Group: A major fragmentation would be the loss of the p-toluenesulfonyl group (C7H7SO2•, 155 Da), leading to a fragment corresponding to the 7-aminotetrahydroquinoline cation at m/z 147 .

Tosyl Cation: The formation of the stable tosyl cation (CH3-C6H4-SO2+) at m/z 155 is also highly probable.

Tropylium (B1234903) Ion: The tosyl cation can further fragment by loss of SO2 to form the p-tolyl cation, which often rearranges to the very stable tropylium ion at m/z 91 .

Ring Cleavage: Fragmentation within the tetrahydroquinoline ring, such as retro-Diels-Alder type reactions or benzylic cleavage (cleavage of the C4-C4a bond), could also occur, leading to smaller fragments.

The observation of these specific fragments would provide strong, corroborating evidence for the proposed structure of this compound.

Computational Chemistry and Molecular Modeling Studies on 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules at the electronic level. These methods provide a fundamental understanding of molecular stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—critical insights into a molecule's reactivity and stability can be gained. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions, which can facilitate charge transfer within the molecule. irjweb.comresearchgate.net Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com These parameters are crucial for predicting how tetrahydroquinoline derivatives might interact with biological targets. For instance, a lower HOMO-LUMO energy gap in a drug candidate can enhance its binding affinity with a biological receptor. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from HOMO and LUMO energies to further quantify the reactivity of these compounds. irjweb.com Studies on various heterocyclic compounds show that these DFT-derived parameters correlate well with their observed biological activities. nih.gov

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | A large gap indicates high stability and less chemical reactivity. irjweb.com |

| Pyrazolo[3,4-d]pyrimidine Analogue | - | - | ~1.09 | A diminutive gap suggests the molecule is chemically reactive. researchgate.net |

| Isothiouronium Salts | - | - | 6.08 - 7.26 | Lower energy gaps correlated with higher affinity towards cancer cells. researchgate.net |

| Schiff Base | -0.26751 | -0.18094 | 0.08657 | A narrow gap indicates high chemical reactivity and biological activity. nih.gov |

Note: Data is derived from studies on analogous heterocyclic or tosylated compounds to illustrate the application of DFT principles, as specific values for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine were not available in the cited literature.

The three-dimensional structure of a molecule is critical to its function, particularly its ability to bind to a biological target. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the tetrahydroquinoline scaffold, the heterocyclic ring is not planar and can adopt various conformations.

X-ray crystallography studies on the closely related compound, 1-tosyl-1,2,3,4-tetrahydroquinoline, revealed that the heterocyclic ring adopts a half-chair conformation. researchgate.netnih.gov In this structure, the dihedral angle between the planes of the two aromatic rings is 47.74°. researchgate.netnih.gov This specific conformation is stabilized by intramolecular hydrogen bonds. nih.gov Computational methods can be used to calculate the energy landscapes of such derivatives, identifying low-energy, stable conformers that are likely to be biologically active. Understanding the preferred conformation is essential for designing molecules that fit precisely into the binding site of a target protein.

Molecular Docking Studies

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com It is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates. unesp.br

For tetrahydroquinoline derivatives, molecular docking has been instrumental in identifying and characterizing interactions with various biological targets implicated in diseases like cancer. researchgate.netmdpi.com These studies predict the binding affinity (often expressed as a docking score) and the specific binding mode of the ligand within the protein's active site. mdpi.com

Docking studies have shown that tetrahydroquinoline analogues can form stable complexes with proteins such as the mammalian target of rapamycin (B549165) (mTOR), pyruvate (B1213749) kinase M2 (PKM2), and G-protein coupled estrogen receptor (GPER). researchgate.netdovepress.comnih.gov The interactions stabilizing these complexes typically include:

Hydrogen bonds: Formed between the ligand and key amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the nonpolar regions of the ligand and protein.

Pi-pi stacking: Interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

For example, docking of tetrahydroquinoline derivatives into the mTOR active site (PDB ID: 4JT6) revealed strong binding affinities and key interactions with active site residues. researchgate.netmdpi.com Similarly, studies targeting lysine-specific demethylase 1 (LSD1) showed that newly designed tetrahydroquinoline derivatives had higher docking scores than the template molecule, indicating potentially improved inhibitory activity. mdpi.com

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Tetrahydroquinoline Derivatives | mTOR | 4JT6 | Not specified | Interactions at active site residues confirmed. researchgate.net |

| Pyrazoloquinoline Derivatives | Human Lung Cancer Cell Line Protein | 4LRM | -10.1 | Not specified. unesp.br |

| Tetrahydroquinoline Derivatives | LSD1 | Not specified | Higher than template | Not specified. mdpi.com |

| Indole Derivative with Tosyl Moiety | Tyrosinase | 3NM8 | -10.86 | Fits into the active site, forming favorable interactions. mdpi.com |

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. dovepress.com This approach significantly accelerates the initial stages of drug discovery.

A common workflow involves using a structure-based pharmacophore model, which defines the essential 3D arrangement of features necessary for biological activity. This model is then used as a 3D query to screen databases like the ZINC database. For tetrahydroquinoline derivatives, this hybrid approach was used to identify potential activators of pyruvate kinase isozyme M2 (PKM2), a promising target in cancer therapy. dovepress.com The initial screening yielded thousands of hits, which were then further filtered and prioritized using molecular docking to improve accuracy and reliability. dovepress.com This process successfully identified six hit compounds with good predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, demonstrating the utility of virtual screening for discovering novel bioactive tetrahydroquinoline scaffolds. dovepress.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the predicted protein-ligand complex and to refine the understanding of the binding interactions. researchgate.net

By simulating the complex in a realistic environment (e.g., solvated in a water box) for periods ranging from nanoseconds to microseconds, researchers can observe the conformational changes and fluctuations of both the protein and the ligand. researchgate.netuzh.ch Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and remains stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. This helps identify flexible and rigid regions of the protein upon ligand binding. nih.gov

MD simulations have been used to validate the docking results for several tetrahydroquinoline derivatives. For example, 50-ns and 100-ns simulations confirmed the stability of complexes between tetrahydroquinoline analogues and the mTOR protein. researchgate.netmdpi.com Similarly, simulations of newly designed LSD1 inhibitors showed that the novel compounds formed more stable complexes than the original template molecule, supporting the docking predictions. mdpi.com These simulations provide strong evidence for the stability and binding mode of the ligands, adding a higher level of confidence to the computational predictions before undertaking expensive experimental synthesis and testing. researchgate.net

Analysis of Protein-Ligand Complex Stability and Dynamics in Solution

Molecular Dynamics (MD) simulations are a cornerstone for evaluating the stability and dynamics of a ligand bound to its protein target. frontiersin.org For analogues of this compound, such as morpholine-substituted tetrahydroquinoline (THQ) derivatives, MD simulations have been instrumental in validating their potential as inhibitors of targets like the mammalian target of rapamycin (mTOR). mdpi.comnih.gov These simulations, often run for extended periods such as 100 nanoseconds, confirm the stability of the protein-ligand interactions predicted by initial docking studies. preprints.orgresearchgate.net

Key metrics are analyzed to ascertain the stability of the complex in a simulated aqueous environment:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium and remains structurally consistent.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. Lower fluctuations in the binding site residues suggest that the ligand has a stabilizing effect on its immediate environment.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein's active site residues is a critical indicator of a stable interaction. MD simulations track the number and duration of these bonds throughout the simulation.

| Metric | Typical Observation for a Stable Complex | Interpretation |

|---|---|---|

| Protein Backbone RMSD | Plateaus after an initial increase (e.g., < 3 Å) | The protein structure is stable and has reached equilibrium with the ligand. |

| Ligand RMSF | Low values for the core scaffold | The ligand is firmly anchored in the binding pocket. |

| Radius of Gyration (Rg) | Remains relatively constant | The protein's overall fold and compactness are maintained. |

| Protein-Ligand H-Bonds | Consistently high number (e.g., 2-4 bonds) | Key hydrogen bonding interactions are persistent and contribute to binding affinity. |

These analyses collectively provide strong evidence for the formation of a stable and enduring complex, a crucial characteristic for an effective therapeutic agent. nih.gov

Elucidation of Conformational Changes and Binding Mechanisms

Understanding how a ligand binds and whether it induces conformational changes in the target protein is fundamental to drug design. uzh.ch For the 1-Tosyl-1,2,3,4-tetrahydroquinoline scaffold, the heterocyclic ring is known to adopt a half-chair conformation. nih.govresearchgate.net Computational studies, primarily through molecular docking, explore how this conformation orients itself within a protein's active site to achieve optimal binding.

Docking studies on related THQ derivatives have shown their ability to form strong binding interactions within the active site of proteins like mTOR. preprints.orgresearchgate.net The binding mechanism is often elucidated by identifying key interactions:

Hydrogen Bonds: The tosyl group's sulfonyl oxygens and the amine group can act as hydrogen bond acceptors and donors, respectively, forming critical connections with amino acid residues.

Hydrophobic Interactions: The aromatic rings of the tetrahydroquinoline and tosyl groups engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking Interactions: The planar aromatic rings can stack with the side chains of residues like Phenylalanine, Tyrosine, or Tryptophan, further anchoring the ligand.

The process of binding can follow one of two primary models: "conformational selection," where the ligand binds to a pre-existing conformation of the protein, or "induced fit," where the initial binding of the ligand causes the protein to change its shape to achieve a more stable complex. uzh.ch MD simulations initiated from a docked pose can help visualize these dynamic processes and confirm the most probable binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of new or unsynthesized compounds and for guiding the design of more potent analogues.

For scaffolds related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, such as N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, QSAR studies have successfully identified key molecular descriptors that influence their cytotoxic activity. researchgate.net These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Topological | Total symmetry index (Gu) | Correlates with molecular shape and how it complements the receptor site. researchgate.net |

| 3D-MoRSE | Mor31v, Mor32u | Encodes 3D structural information based on electron diffraction, relating to molecular interactions. researchgate.net |

| Geometrical | 3D Petitjean index (PJI3) | Describes molecular shape and volume, which is critical for steric fit within a binding pocket. researchgate.net |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

By generating a statistically significant model, researchers can screen virtual libraries of analogues of this compound to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources. nih.gov

In Silico Pharmacokinetic Profiling and ADME Predictions

A compound's efficacy is determined not only by its interaction with the target but also by its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are widely used to assess the "drug-likeness" of a molecule early in the discovery process. sciepub.com These models use the chemical structure to predict various physiological parameters.

For a molecule like this compound, computational tools can predict:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are estimated to predict how well the compound is absorbed from the gut.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate where the compound is likely to travel in the body. High PPB can limit the amount of free drug available to act on the target. mdpi.com

Metabolism: The model predicts interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are primarily responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: Early toxicity flags, such as potential for mutagenicity (Ames test) or cardiotoxicity (hERG inhibition), can be raised.

| ADME Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Suitable for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May be suitable for peripheral targets; modification needed for CNS targets. sciepub.com |

| Plasma Protein Binding | High (>90%) | May have a longer half-life, but lower free concentration. mdpi.com |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions via this pathway. |

| Ames Mutagenicity | Negative | Indicates a lower likelihood of being carcinogenic. |

These in silico profiles provide a holistic early assessment of a compound's potential to become a viable drug, guiding medicinal chemists in optimizing the structure to achieve a balance between potency and favorable pharmacokinetic properties.

Biological Relevance and in Vitro Investigation of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Amine Scaffolds and Derivatives

Overview of In Vitro Biological Activities Associated with Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Both naturally occurring and synthetic tetrahydroquinolines have demonstrated a wide array of pharmacological properties in preclinical studies. eurekaselect.com The versatility of the THQ core allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents. In vitro investigations have been crucial in elucidating the biological potential of this class of compounds, revealing their involvement in various cellular processes and their interactions with multiple molecular targets.

Tetrahydroquinoline derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines. eurekaselect.com These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis. eurekaselect.comnih.gov

In vitro studies have revealed that the antiproliferative activity of tetrahydroquinolines is often dependent on the specific substitutions on the heterocyclic ring. For instance, certain 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-(3-fluorophenyl)carbamate derivatives have shown micromolar antiproliferative activity against human colon cancer (HCT-116), non-small cell lung adenocarcinoma (A-549), and human breast carcinoma (MCF-7) cell lines. researchgate.netnih.gov Another study highlighted a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative with potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cells, which was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov

Furthermore, pyrazolo[3,4-b]quinolines, which are derived from a tetrahydroquinoline framework, have been identified as excellent anticancer agents with a broad therapeutic range. nih.gov Specific derivatives have exhibited significant cytotoxic effects against MCF-7, HepG2, and A549 cell lines. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy. eurekaselect.comnih.gov For example, some tetrahydroquinoline derivatives have been observed to increase the expression of pro-apoptotic proteins like BAX while also enhancing the activation of caspases, which are crucial executioners of the apoptotic process. nih.gov

The following table summarizes the in vitro anticancer activity of selected tetrahydroquinoline derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | researchgate.net |

| Tetrahydroquinoline derivative | MDA-MB-231 (Breast) | 25 | nih.gov |

| Tetrahydroquinoline derivative | MCF-7 (Breast) | 50 | nih.gov |

| Pyrazolo quinoline (B57606) derivative | MCF-7, HepG2, A549 | < 100 | nih.gov |

The tetrahydroquinoline scaffold has also been identified as a promising framework for the development of new antimicrobial agents. Derivatives of this heterocyclic system have demonstrated in vitro activity against a variety of bacterial and fungal pathogens. researchgate.net

Studies have shown that certain novel quinoline derivatives exhibit excellent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netbiointerfaceresearch.com The introduction of different substituents on the quinoline ring system can significantly influence the antimicrobial potency and spectrum of activity. researchgate.net For example, the presence of a carboxylic acid moiety has been found to be important for the antibacterial activity of some quinoline derivatives. biointerfaceresearch.com

In addition to antibacterial effects, tetrahydroquinoline derivatives have also been investigated for their antifungal properties. Some synthesized compounds have shown potential activity against fungal strains including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant microorganisms.

Tetrahydroquinoline derivatives have been identified as inhibitors of various enzymes that play critical roles in cellular signaling and disease progression. One of the signaling pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway. Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by inhibiting this pathway. nih.gov

Furthermore, other quinoline-based compounds have been investigated as inhibitors of topoisomerases, which are enzymes that regulate the topology of DNA and are vital for DNA replication in cancer cells. frontiersin.org Some novel tetrahydroisoquinoline derivatives have also been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer chemotherapy. nih.gov For instance, one derivative was found to be a significant DHFR inhibitor with an IC50 of 0.199 µM, while another was a potent CDK2 inhibitor with an IC50 of 0.149 µM. nih.gov

The ability of tetrahydroquinoline derivatives to inhibit a range of enzymes highlights their potential as versatile scaffolds for the design of targeted therapies.

Beyond their anticancer, antimicrobial, and enzyme-inhibitory activities, tetrahydroquinoline derivatives have been found to modulate the activity of other important biological targets. A notable example is their role as glucagon-like peptide-1 (GLP-1) secretagogues. nih.gov GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells. nih.govmdpi.com

A library of enantioenriched 4-aminotetrahydroquinoline derivatives was synthesized and assayed for their ability to function as GLP-1 secretagogues. nih.gov The discovery of small molecules that can stimulate the secretion of endogenous GLP-1 represents a promising therapeutic strategy for the management of type 2 diabetes. nih.gov These compounds act on enteroendocrine L cells to promote the release of GLP-1, which in turn helps to regulate blood glucose levels. nih.gov

In Vitro Studies on 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine Derivatives

While the broader class of tetrahydroquinolines has been extensively studied, research specifically focusing on this compound and its derivatives is more limited. However, studies on structurally related N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives provide valuable insights into the potential biological activities of this subclass of compounds. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, but its incorporation into a heterocyclic scaffold can also significantly influence the compound's biological properties.

Cell-based assays are fundamental in the early stages of drug discovery to assess the cytotoxic and antiproliferative effects of new chemical entities. In the context of N-tosylated tetrahydro-aza-aromatic systems, a study on 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs demonstrated their cytotoxic potential against various cancer cell lines. elsevierpure.comresearchgate.net

These derivatives were evaluated for their cytotoxicity against human cholangiocarcinoma (HuCCA-1), human lung adenocarcinoma (A-549), human lymphoblastic leukemia (MOLT-3), and human hepatocellular carcinoma (HepG2) cell lines. elsevierpure.com The results indicated that the nature of the substituent at the 1-position of the tetrahydroisoquinoline ring played a crucial role in determining the cytotoxic potency. elsevierpure.com For example, an o-hydroxy derivative was found to be the most potent against HuCCA-1, A-549, and MOLT-3 cell lines, with an IC50 value as low as 1.23 µM against MOLT-3 cells. elsevierpure.comresearchgate.net In contrast, a trimethoxy analog showed the most potent activity against the HepG2 cell line with an IC50 of 22.70 µM. elsevierpure.comresearchgate.net

The following table presents the cytotoxic activity of selected N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, which serve as structural analogs to the class of compounds under discussion.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| o-hydroxy derivative | MOLT-3 | 1.23 | elsevierpure.comresearchgate.net |

| Trimethoxy analog | HepG2 | 22.70 | elsevierpure.comresearchgate.net |

These findings suggest that the 1-Tosyl-1,2,3,4-tetrahydroquinoline scaffold, when appropriately substituted, could also exhibit significant antiproliferative effects, warranting further investigation of its derivatives in various cancer cell lines.

Biochemical Assays for Specific Enzyme or Receptor Interactions

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold and its derivatives have been the subject of various biochemical assays to determine their interactions with specific biological targets. While direct enzymatic or receptor binding data for this compound is limited in the available literature, studies on analogous structures provide significant insights into the potential biochemical behavior of this class of compounds.

Derivatives of the parent THQ ring system have been evaluated for a range of biological activities, including the inhibition of enzymes such as α-amylase and semicarbazide-sensitive amine oxidase (SSAO). For instance, a study on various aminomethyl tetrahydroquinoline derivatives demonstrated their potential as SSAO inhibitors, which was confirmed through in vitro tests on rat aorta microsomal fractions. researchgate.net Another study investigating a library of THQ derivatives reported significant α-amylase enzyme inhibition, with some compounds showing up to 97.47% inhibition at a concentration of 200 µg/mL. researchgate.net

Furthermore, the broader class of tetrahydroisoquinolines (THIQs), which are structural isomers of THQs, have been investigated for their interactions with various receptors. Chiral THIQ derivatives are noted for their role as selective antagonists for the δ-opioid receptor, suggesting that stereochemistry plays a crucial role in receptor binding and selectivity. organic-chemistry.orgacs.org The interaction of THQ analogs with mycobacterial ATP synthetase has also been explored, with some compounds showing potent inhibitory activity and selectivity over the human counterpart. rsc.org These findings highlight the diverse enzymatic and receptor targets that can be modulated by the tetrahydroquinoline scaffold, suggesting that this compound and its derivatives could be valuable subjects for similar biochemical investigations.

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

Investigations into the cellular mechanisms of action for tetrahydroquinoline and tetrahydroisoquinoline derivatives have revealed significant effects on fundamental cellular processes, including apoptosis induction and cell cycle arrest. These studies provide a framework for understanding the potential cytotoxic mechanisms of this compound scaffolds.

Studies on novel chalcone (B49325) derivatives incorporating a tetrahydro- organic-chemistry.orgrsc.orgelsevierpure.comtriazolo[3,4-a]isoquinoline moiety have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), colon (HCT116), and liver (HepG2) cancer cells. nih.govresearchgate.net The most active of these compounds were shown to induce cell growth arrest at the G1 phase of the cell cycle, thereby inhibiting the G1/S transition and halting cell cycle progression. nih.govresearchgate.net Furthermore, these derivatives were found to stimulate significant apoptotic death in breast cancer cells. nih.govresearchgate.net The mechanism of apoptosis induction was linked to the upregulation of pro-apoptotic genes such as BAX, p53, and caspase-3, and the downregulation of the anti-apoptotic gene BCL2. nih.gov

Similarly, other studies on different heterocyclic systems analogous to THQs have confirmed the ability of these scaffolds to induce cell cycle arrest and apoptosis. For example, certain pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle in the S or G2/M phases in Hela, MCF7, and HCT-116 cell lines. mdpi.com Another study on a triazole precursor showed it induced apoptosis in the MCF-7 breast cancer cell line through the intrinsic pathway, characterized by increased mitochondria membrane permeabilization and the generation of reactive oxygen species (ROS). nih.gov These findings collectively suggest that the tetrahydroquinoline core, as present in this compound, is a promising scaffold for developing agents that can modulate critical cellular pathways like cell cycle progression and apoptosis.

Table 1: Effects of Tetrahydroisoquinoline Analogs on Cell Cycle and Apoptosis in MCF-7 Breast Cancer Cells

| Compound | Effect on Cell Cycle | Apoptosis Induction (% of cells) | Reference |

| Analog 5 | G1 Phase Arrest | 8.72% | nih.govresearchgate.net |

| Analog 8 | G1 Phase Arrest | 17.28% | nih.govresearchgate.net |

| Control | - | 0.55% | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the 1-Tosyl-1,2,3,4-tetrahydroquinoline scaffold, the key structural components—the N-tosyl group, the 7-amine substitution, and the stereochemistry of the molecule—each play a significant role in determining the compound's efficacy and selectivity.

Impact of the N-Tosyl Group on Biological Activity and Selectivity

The N-tosyl group on the tetrahydroquinoline nitrogen is a critical determinant of the molecule's biological profile. While often employed as a protecting group in synthesis, the tosyl moiety significantly influences the electronic and conformational properties of the heterocyclic ring. organic-chemistry.orgnih.govresearchgate.net This modification can directly impact how the molecule interacts with biological targets.

In the synthesis of various tetrahydroquinoline and tetrahydroisoquinoline derivatives, the N-tosyl group is used to activate or direct cyclization reactions, highlighting its influence on the molecule's chemical reactivity. organic-chemistry.orgnih.gov From a biological standpoint, the bulky and electron-withdrawing nature of the tosyl group can affect binding affinity and selectivity for specific enzymes or receptors. For example, in the development of LFA-1/ICAM-1 antagonists based on a tetrahydroisoquinoline core, modifications to substituents, including those on the nitrogen, were crucial for improving potency. nih.gov The presence of a sulfonamide linkage, as in the N-tosyl group, is a common feature in many pharmacologically active compounds. elsevierpure.com SAR studies on related N-substituted THIQ analogs have shown that the nature of the N-substituent is pivotal for activity. rsc.org For instance, in the synthesis of aporphine (B1220529) alkaloids, an N-tosyl tyramine (B21549) was used as a key starting material, and the subsequent removal of the tosyl group was a necessary step to yield the final active compound, indicating that the tosyl group, while useful synthetically, may not always be optimal for the final biological activity. nih.gov

Influence of the 7-Amine Substitution on the Biological Profile

The position and nature of substituents on the benzo portion of the tetrahydroquinoline ring are key to modulating the biological activity. A 7-amine substitution introduces a basic, hydrogen-bonding capable functional group that can significantly alter the compound's physicochemical properties and its interactions with biological macromolecules.

Stereochemical Effects on In Vitro Efficacy and Selectivity

The tetrahydroquinoline scaffold contains stereocenters, and the specific stereochemistry of a molecule can have a profound impact on its biological activity. The three-dimensional arrangement of atoms dictates how a molecule fits into a chiral biological target, such as an enzyme active site or a receptor binding pocket.

The synthesis of tetrahydroquinoline derivatives often results in racemic mixtures, but stereoselective syntheses are employed to obtain single enantiomers, which frequently exhibit different biological activities. researchgate.netelsevierpure.com For example, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives used as ligands in metal catalysts for asymmetric hydrogenation highlights the importance of stereocontrol. mdpi.com In the context of in vitro efficacy, studies on related tetrahydroisoquinoline derivatives have shown that stereochemistry is crucial. The chiral tetrahydroisoquinoline-3-carboxylic acid (Tic) has been identified as a universal δ-opioid receptor selective antagonist, and its activity is dependent on its specific stereoconfiguration. organic-chemistry.orgacs.org It is understood that the stereochemistry at one position (e.g., C-3 in THIQs) can dictate the relative chemistry and biological effect of substitutions at other positions (e.g., C-1). acs.org This principle strongly suggests that the in vitro efficacy and selectivity of this compound and its derivatives would be highly dependent on their stereochemical configuration.

Future Directions and Research Perspectives for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 7 Amine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine from a laboratory curiosity to a widely accessible research tool or therapeutic lead hinges on the development of efficient and environmentally benign synthetic methodologies. While foundational syntheses for the related 1-tosyl-1,2,3,4-tetrahydroquinoline core exist, typically involving the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with 4-methylbenzene-1-sulfonylchloride nih.govresearchgate.net, future work must prioritize sustainability and efficiency.

Key areas for development include:

Domino Reactions: Also known as cascade reactions, these processes combine multiple transformations into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov A potential domino strategy for the 7-amino substituted scaffold could involve a reduction-reductive amination sequence starting from a suitable 2-nitroarylketone precursor. nih.gov

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical reagents, providing high selectivity under mild conditions. researchgate.net Future research could explore the use of reductive aminases (RedAms) for the direct and asymmetric synthesis of the chiral amine, or transaminases for converting a ketone precursor into the desired 7-amino group. researchgate.net Biotransformations using microorganisms like Mortierella isabelina have also been noted for their ability to modify tetrahydroquinoline derivatives, suggesting a potential route for synthesis or derivatization. nih.govresearchgate.net

Green Chemistry Approaches: Employing ecocatalysts, such as those derived from natural sources, and utilizing safer solvents or solvent-free conditions are critical for sustainable synthesis. mdpi.com Research into catalytic transfer hydrogenation using catalysts like Palladium on carbon (Pd/C) could streamline the reduction of a nitro-group precursor in a more sustainable fashion. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Domino Reactions | Multi-step sequences performed in one pot, such as reduction followed by cyclization. nih.gov | High efficiency, atom economy, reduced waste. nih.gov |

| Biocatalysis | Use of enzymes (e.g., reductive aminases) to catalyze specific steps. researchgate.net | High enantioselectivity, mild reaction conditions, green methodology. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, such as the initial tosylation. mdpi.com | Reduced reaction times, improved yields. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, scalability, and process control. |

Exploration of Novel Functional Group Interconversions and Derivatization Strategies

The this compound scaffold possesses several reactive sites amenable to chemical modification, primarily the secondary amine at the 7-position. Creating a library of derivatives is crucial for exploring its structure-activity relationship (SAR).

Future derivatization strategies should focus on:

N-Acylation and N-Sulfonylation: The 7-amino group can be readily converted to a wide range of amides and sulfonamides by reacting it with various acyl chlorides, sulfonyl chlorides, or carboxylic acids. This allows for the introduction of diverse functional groups to probe interactions with biological targets.

N-Alkylation: Reductive amination or direct alkylation of the 7-amino group can introduce different alkyl or arylalkyl substituents, modifying the compound's steric and electronic properties.

Modification of the Tosyl Group: While the tosyl group serves as a robust protecting group, its replacement with other sulfonyl groups or alternative functionalities could significantly impact biological activity.

Ring Functionalization: Exploring reactions that modify the tetrahydroquinoline ring itself, such as electrophilic aromatic substitution, could yield novel analogs, although this may be challenged by the directing effects of the existing substituents.

Table 2: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Potential Outcome |

|---|---|---|---|

| 7-Amine | Acylation | Acyl chlorides, Anhydrides | Introduction of amide functionalities. |

| 7-Amine | Alkylation | Aldehydes/Ketones + Reducing Agent | Introduction of diverse alkyl groups. |

| 7-Amine | Sulfonylation | Sulfonyl chlorides | Formation of sulfonamide derivatives. |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Introduction of new substituents on the benzene (B151609) ring. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, in silico methods can guide the synthesis of new derivatives with enhanced potency and optimized pharmacokinetic properties.

Future computational research should include:

Quantitative Structure-Activity Relationship (QSAR): As demonstrated with the isomeric N-tosyl-tetrahydroisoquinoline scaffold, QSAR studies can be highly effective. nih.gov A QSAR model for the target compound would involve synthesizing a library of derivatives, evaluating their biological activity, and then correlating this activity with calculated molecular descriptors. Important descriptors might include 3D-MoRSE codes, the 3D Petitjean index (PJI3), and symmetry indices, which have proven valuable in similar systems. nih.gov

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding orientation and affinity of designed analogs within the target's active site. This allows for the rational design of derivatives with improved interactions.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps prioritize the synthesis of candidates with more drug-like profiles and avoids late-stage failures.

A prospective QSAR study would follow a clear workflow: 1) Generation of a diverse set of virtual derivatives based on the strategies in section 7.2; 2) Calculation of a wide range of molecular descriptors (e.g., electronic, steric, topological); 3) Development of a statistically robust QSAR model using machine learning or statistical methods; 4) Use of the model to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Identification and Characterization of Novel Biological Targets and Mechanisms of Action

While the broader class of tetrahydroquinolines is known for a range of pharmacological activities, including antimalarial and antipsychotic effects, the specific biological targets of this compound remain unknown. nih.govresearchgate.net A critical future direction is to elucidate its biological function.

Key research initiatives should include:

Phenotypic Screening: Initial screening of the compound and its derivatives against a panel of cancer cell lines, bacteria, fungi, and other disease models can identify potential therapeutic areas. For instance, related tetrahydroisoquinolines have shown cytotoxicity against various tumor cell lines, including MOLT-3 and HepG2. nih.gov

Target Identification: Once a biological effect is observed, identifying the specific molecular target is paramount. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to find the protein binding partners of the compound.

Mechanism of Action Studies: After identifying a target, further biochemical and cell-based assays are needed to understand how the compound modulates the target's function and the downstream effects on cellular pathways. This could involve enzyme inhibition assays, gene expression analysis, and cellular imaging.

Integration with High-Throughput Screening and Chemical Biology Technologies

To fully explore the therapeutic potential of this scaffold, its integration with modern drug discovery platforms is essential. This involves leveraging high-throughput screening (HTS) and chemical biology tools to systematically investigate its biological activities on a large scale.

Future efforts in this area should focus on:

Library Synthesis and Formatting: A diverse chemical library based on the this compound core should be synthesized. For HTS, these compounds are typically plated in 384-well or 1536-well microplates as DMSO solutions. stanford.eduenamine.net Companies like Enamine and ChemDiv provide large, diverse compound libraries for such screening campaigns. stanford.eduenamine.net

High-Throughput Screening (HTS): The synthesized library should be screened against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or in cell-based phenotypic assays. enamine.net This unbiased approach can uncover unexpected biological activities and novel starting points for drug development.

Development of Chemical Probes: Potent and selective analogs identified through screening can be modified to create chemical biology probes. For example, attaching a fluorescent dye or a biotin tag would allow for visualization of the compound's subcellular localization or for use in affinity-based target identification studies.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel research tools and potentially new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine, and how can purity be optimized?

The compound can be synthesized via a multi-step approach:

- Core formation : Use the Pictet-Spengler reaction to construct the tetrahydroquinoline scaffold, followed by selective amine protection .

- Tosylation : Introduce the tosyl group (p-toluenesulfonyl) using tosyl chloride under basic conditions (e.g., pyridine or DMAP) to protect the amine group, ensuring regioselectivity at the 1-position .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Spectroscopic analysis : Use - and -NMR to confirm the tetrahydroquinoline backbone and tosyl group integration. Key signals include aromatic protons (δ 7.2–7.8 ppm for tosyl) and methylene groups in the tetrahydroquinoline ring (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : For definitive stereochemical confirmation, though this requires high-purity crystalline samples .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Neuroprotection : Test dopaminergic neuron viability in SH-SY5Y cells under oxidative stress (e.g., rotenone-induced), measuring ATP levels and caspase-3 activity. Compare to structurally related compounds like 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, which shows dose-dependent neuroprotection .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HCT-116 colorectal adenocarcinoma). Derivatives like 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine exhibit IC values <10 μM .

Advanced Research Questions

Q. How does the tosyl group influence the compound’s biological activity compared to other sulfonyl derivatives?

- Enhanced stability : The tosyl group improves metabolic stability by reducing amine oxidation, critical for in vivo studies. Contrast with 1-[(4-Fluorophenyl)sulfonyl] derivatives, where electron-withdrawing groups may alter receptor binding .

- Receptor selectivity : Molecular docking studies suggest the tosyl group’s hydrophobic bulk may hinder binding to dopamine D2 receptors but enhance affinity for σ-1 receptors. Validate via radioligand displacement assays .

Q. How can researchers resolve contradictions in dose-dependent effects observed in neuroprotective studies?

- Dose optimization : In rodent models, low doses (1–5 mg/kg) of related tetrahydroquinolines reduce α-synuclein aggregation, while high doses (>20 mg/kg) induce mitochondrial toxicity. Use transcriptomics (RNA-seq) to identify pathways like Nrf2/ARE that switch from protective to pro-apoptotic at higher concentrations .

- Species variability : Test cross-species metabolic differences using liver microsomes. For example, murine CYP450 isoforms may metabolize the compound faster than human isoforms, leading to divergent outcomes .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS applications?

- Prodrug design : Modify the tosyl group to a cleavable ester, enhancing lipophilicity (logP >2). For instance, replace tosyl with a pivaloyloxymethyl group, which hydrolyzes in the brain .

- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes, achieving sustained release and bypassing efflux pumps like P-glycoprotein .

Q. How do structural modifications at the 7-amino position affect activity in structure-activity relationship (SAR) studies?

- Substitution effects : Acetylation of the 7-amine (as in N-acetyl derivatives) reduces dopamine receptor affinity but increases solubility. Compare to 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, where acetyl groups shift activity toward kinase inhibition .

- Bioisosteric replacement : Replace the amine with a guanidine group to enhance basicity (pK ~10), improving ionic interactions with target proteins. This approach boosted antiproliferative activity in tetrahydroisoquinoline analogs .

Q. What analytical methods are critical for detecting degradation products during long-term stability studies?

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via UPLC-MS/MS to identify major degradation pathways (e.g., sulfonamide cleavage or ring oxidation) .

- Quantification : Use a validated HPLC method with a phenyl-hexyl column and 0.1% formic acid in acetonitrile/water. Degradation products >0.1% require structural elucidation .

Data Contradiction Analysis

Q. Why do in vitro and in vivo neuroprotection studies sometimes yield conflicting results?

- Metabolic inactivation : Hepatic first-pass metabolism may convert the compound into inactive metabolites. Use LC-MS to profile plasma metabolites and correlate with activity loss .

- Microenvironment factors : In vitro models lack glial cell interactions, which modulate neuroinflammation. Co-culture SH-SY5Y cells with astrocytes to better mimic the brain environment .

Q. How can researchers address discrepancies in anticancer activity across cell lines?

- Genetic profiling : Screen cell lines for mutations in target pathways (e.g., TP53 or KRAS status). For example, 1-Tosyl derivatives may selectively inhibit mutant EGFR-driven cancers .

- Mitochondrial heterogeneity : Measure basal oxygen consumption rates (OCR) via Seahorse assays. Cells with high OCR (e.g., HCT-116) are more sensitive to compounds disrupting Complex I .

Q. Methodological Notes

- Synthesis optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for tosylation yield .

- Data validation : Replicate key findings in ≥3 independent experiments with blinded analysis. For animal studies, adhere to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。